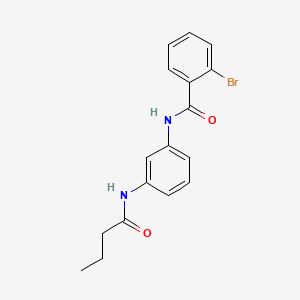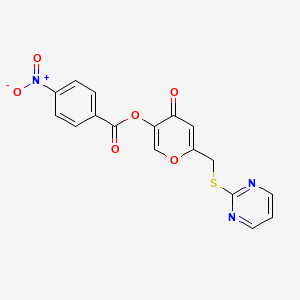
单克隆霉素
概述
描述
科学研究应用
单克罗他林有几个科学研究应用:
作用机制
安全和危害
未来方向
生化分析
Biochemical Properties
Monocrotaline interacts with various enzymes and proteins, contributing to its role in biochemical reactions. For instance, it has been found to inhibit the activity of the respiratory chain complex I NADH oxidase . This inhibition is likely due to the modification of cysteine thiol groups by the metabolite .
Cellular Effects
Monocrotaline has significant effects on various types of cells and cellular processes. It has been observed to cause histological damage in the hippocampus and parahippocampal cortex regions . It also influences cell function by producing oxidative stress in the hippocampus, prefrontal cortex, and striatum .
Molecular Mechanism
At the molecular level, Monocrotaline exerts its effects through binding interactions with biomolecules and changes in gene expression. It is activated in vivo by liver cytochrome P450 mixed-function oxidases, producing electrophilic pyrrolic intermediates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Monocrotaline change over time. It has been observed to cause lipid peroxidation in all brain areas after administration . Additionally, it has been found to increase catalase activity in the hippocampus .
Dosage Effects in Animal Models
The effects of Monocrotaline vary with different dosages in animal models. For instance, histological evaluation of brain structures of rats treated with Monocrotaline (50 and 100mg/kg) revealed lesions in the hippocampus and parahippocampal cortex compared to control .
Metabolic Pathways
Monocrotaline is involved in various metabolic pathways. It interacts with enzymes such as liver cytochrome P450 mixed-function oxidases . It also affects metabolic flux, as evidenced by its inhibition of the activity of the respiratory chain complex I NADH oxidase .
准备方法
单克罗他林可以通过猪屎豆属植物从氨基酸合成 . 工业生产方法涉及从这些植物的种子中提取化合物。 一种方法涉及制备单克罗他林凝胶,其包括单克罗他林、卡波姆-940、甘油、阿佐酮、无水乙醇、对羟基苯甲酸甲酯和蒸馏水 . 使用三乙醇胺将pH值调节至中性 .
化学反应分析
单克罗他林会发生各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,单克罗他林的氧化会导致形成单克罗他林N-氧化物 .
相似化合物的比较
单克罗他林类似于其他吡咯里西啶生物碱,例如毛蕊花碱和毒鼠碱 . 这些化合物具有相似的毒性作用,包括肝毒性和肺毒性 . 单克罗他林独特的特性是能够诱导啮齿动物的肺动脉高压,使其成为医学研究中一种有价值的工具 .
类似化合物
- 毛蕊花碱
- 毒鼠碱
- 反向毒鼠碱
- 千里光碱
单克罗他林的独特特性和应用使其成为各个科学研究领域中具有重要意义的化合物。
属性
IUPAC Name |
5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,9,11-12,20-21H,5-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCMHGGNRFRMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859330 | |
| Record name | 4,5-Dihydroxy-3,4,5-trimethyl-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Monocrotaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034363 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
315-22-0 | |
| Record name | Monocrotaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034363 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202 - 203 °C | |
| Record name | Monocrotaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034363 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-Tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1676634.png)
![4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1676636.png)

![N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1676639.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-furoyl)piperazin-1-yl]acetamide](/img/structure/B1676650.png)



![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1676654.png)
![2-(1,3-benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B1676655.png)
